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Compound of Interest

4,6-difluoro-1H-pyrrolo[3,2-
Compound Name:
c]pyridine

Cat. No.: B15299588

Get Quote

\ J

CAS Number: 2756329-79-8 (Parent Core: 4,6-Difluoro-1H-pyrrolo[3,2-c]pyridine)

Executive Summary

The 4,6-difluoro-5-azaindole scaffold represents a high-value pharmacophore in modern
medicinal chemistry, specifically designed to overcome the metabolic and physicochemical
limitations of the classical indole and 7-azaindole architectures. By incorporating nitrogen at the
5-position (1H-pyrrolo[3,2-c]pyridine) and flanking it with fluorine atoms at the 4- and 6-
positions, this core offers a unique electronic profile. It significantly reduces the basicity of the
pyridine nitrogen, minimizes oxidative metabolism at the typically labile C4/C6 positions, and
enhances lipophilicity for improved blood-brain barrier (BBB) penetration. This guide details the
synthetic architecture, functionalization strategies, and kinase-centric applications of this
scaffold.[1]

Part 1: Structural & Physicochemical Rationale[2][3]
The Fluorine Effect & Bioisosterism
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The 5-azaindole core is a bioisostere of indole (found in tryptophan) and purine (found in ATP).
However, the parent 5-azaindole suffers from rapid oxidation and non-specific binding due to
the high electron density at the C4 and C6 positions.

Substituting these positions with fluorine creates the 4,6-difluoro-5-azaindole motif, conferring
three critical advantages:

o Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert, blocking
P450-mediated hydroxylation which typically occurs at electron-rich carbons in the pyridine
ring.

o pKa Modulation: The strong electronegativity of the fluorine atoms inductively withdraws
electron density from the pyridine nitrogen (N5). This lowers the pKa (typically < 4.0),
reducing protonation at physiological pH and preventing lysosomal trapping—a common
liability in CNS drug development.

» Electrostatic Shielding: The fluorine atoms create a repulsive electrostatic sheath that can
improve selectivity by preventing off-target pi-cation interactions.

Physicochemical Profile
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Part 2: Synthetic Architecture

Synthesizing the 4,6-difluoro-5-azaindole core is synthetically demanding due to the electron-
deficient nature of the pyridine ring, which disfavors classical electrophilic cyclizations (e.g.,
Fischer Indole synthesis).

The most robust route utilizes a Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck
Reaction. This method builds the pyrrole ring onto a pre-functionalized di-fluoro-aminopyridine
backbone, ensuring the fluorine atoms remain intact.

Retrosynthetic Analysis

The strategy disconnects the pyrrole ring at the N1-C2 and C3-C3a bonds, tracing back to an
ortho-amino-halopyridine and a vinyl equivalent.
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Caption: Retrosynthetic disconnection of the 4,6-difluoro-5-azaindole core via Pd-catalyzed
cascade cyclization.

Part 3: Experimental Protocol
Protocol: Synthesis via Pd-Catalyzed Cascade

Obijective: Synthesis of 4,6-difluoro-1H-pyrrolo[3,2-c]pyridine from 2,6-difluoro-3-amino-4-
bromopyridine.

Mechanism: This protocol employs a "one-pot" Buchwald-Hartwig amination followed by an
intramolecular Heck reaction. The high electron deficiency of the difluoro-pyridine ring actually
facilitates the initial oxidative addition of Palladium.

Reagents:

e Substrate: 2,6-Difluoro-3-amino-4-bromopyridine (1.0 equiv)

o Coupling Partner: Vinyl bromide (or vinyl triflate equivalent) (1.2 equiv)
o Catalyst: Pdz(dba)s (2.5 mol%)

e Ligand: XPhos (5.0 mol%) - Critical for electron-deficient substrates.

e Base: t-BuONa (2.5 equiv)

¢ Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

 Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.
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e Reagent Charging: Add Pdz(dba)s (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and t-
BuONa (240 mg, 2.5 mmol) to the tube.

e Substrate Addition: Add 2,6-difluoro-3-amino-4-bromopyridine (209 mg, 1.0 mmol) and
anhydrous 1,4-dioxane (5 mL).

 Vinyl Addition: Inject the vinyl bromide solution (1.2 mmol) via syringe.

o Degassing: Freeze-pump-thaw the mixture three times to remove oxygen (Oxygen poisons
the Pd-catalyst and promotes side reactions on the electron-poor pyridine).

e Reaction: Seal the tube and heat to 100°C for 12 hours. The solution typically turns from
dark red to black.

o Work-up:
o Cool to room temperature.
o Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.
o Wash the filtrate with Brine (2 x 15 mL).
o Dry over Na2SOa4 and concentrate under reduced pressure.
 Purification: Flash column chromatography (SiO2).
o Eluent: Hexane/EtOAc gradient (typically 80:20 to 60:40).
o Observation: The product is usually a white to off-white solid.
Validation Check:

e 1H NMR (DMSO-de): Look for the diagnostic pyrrole protons. C2-H (approx 7.4 ppm, d) and
C3-H (approx 6.5 ppm, d). The absence of pyridine protons at the 4 and 6 positions confirms
the scaffold retention.

e 19F NMR: Two distinct signals (approx -70 to -140 ppm range) corresponding to the F4 and
F6 environments.
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Part 4: Medicinal Chemistry Applications[2][4][5][6]

[7][8]
Kinase Selectivity & Binding Mode

The 4,6-difluoro-5-azaindole is a "privileged scaffold" for Type | and Type Il kinase inhibitors.
e Hinge Binding: The N1-H acts as a donor to the hinge region (e.g., Glu residue).

o Gatekeeper Interaction: The C3 position is easily functionalized to access the hydrophobic
back pocket.

o Fluorine Interaction: The C4-Fluorine often interacts with the gatekeeper residue or structural
water molecules, altering the selectivity profile compared to the non-fluorinated analog.

Functionalization Logic (SAR)

Researchers typically modify the scaffold at three vectors:
» N1-Arylation: Modulates solubility and targets the solvent-exposed front pocket.

e C3-Functionalization: Critical for potency. Achieved via Friedel-Crafts acylation or Vilsmeier-
Haack formylation.

e C2-Functionalization: Fine-tunes the orientation of the molecule.
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Caption: Structure-Activity Relationship (SAR) vectors for the 4,6-difluoro-5-azaindole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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